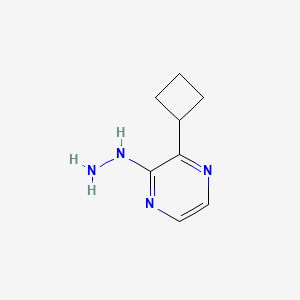
E3 ligase Ligand-Linker Conjugates 15
描述
作用机制
沙利度胺-O-酰胺-C3-COOH 的作用机制涉及与芹菜素 (CRBN) 结合,芹菜素 (CRBN) 是 Cullin 4 RING E3 泛素连接酶 (CRL4) 的底物识别受体。 这种结合诱导非天然底物募集到 CRL4 CRBN,导致其随后降解 . 此过程对于该化合物在 PROTAC 技术中的作用至关重要,它有助于靶向特定蛋白质进行降解 .
生化分析
Biochemical Properties
E3 ligase Ligand-Linker Conjugates 15 plays a crucial role in biochemical reactions by recruiting E3 ubiquitin ligase to target proteins for ubiquitination and subsequent degradation. The compound interacts with various enzymes and proteins, including the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The interaction between this compound and VHL is essential for the formation of a ternary complex, which leads to the ubiquitination of the target protein and its degradation by the proteasome .
Cellular Effects
This compound influences various cellular processes by promoting the degradation of specific proteins. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins by this compound can inhibit cancer cell proliferation and induce apoptosis. Additionally, the compound’s ability to modulate protein levels can impact cellular responses to stress and other stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The binding interactions between this compound and the E3 ubiquitin ligase are critical for the specificity and efficiency of this process. Additionally, the compound can influence gene expression by degrading transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, allowing for sustained protein degradation. The compound’s stability may be affected by factors such as temperature and pH, which can influence its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may selectively degrade target proteins without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as off-target protein degradation and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins. This process can influence metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Additionally, the distribution of this compound can affect its accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the formation of the ternary complex with the target protein and the E3 ubiquitin ligase, ensuring efficient protein degradation .
准备方法
合成路线和反应条件: 沙利度胺-O-酰胺-C3-COOH 通过将源自沙利度胺的芹菜素配体与连接体结合来合成 . 具体的合成路线和反应条件是专有的,通常涉及多个有机合成步骤,包括酰胺键形成和羧化 .
工业生产方法: 由于沙利度胺-O-酰胺-C3-COOH 在研究中的特殊用途,其工业生产方法尚未广泛记载。 生产可能涉及标准有机合成技术,包括纯化和表征步骤,以确保高纯度和一致性 .
化学反应分析
反应类型: 沙利度胺-O-酰胺-C3-COOH 经历各种化学反应,包括:
氧化: 此反应可以改变化合物上的官能团,可能改变其活性。
还原: 此反应可以还原特定的官能团,影响化合物的反应性。
常用试剂和条件: 这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种催化剂以促进取代反应 .
主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式 .
科学研究应用
沙利度胺-O-酰胺-C3-COOH 具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 用于蛋白质降解和细胞过程的研究。
医学: 研究其潜在的治疗效果,特别是针对特定蛋白质的降解。
工业: 用于开发新材料和化学工艺 .
相似化合物的比较
类似化合物:
沙利度胺: 沙利度胺-O-酰胺-C3-COOH 的母体化合物。
来那度胺: 沙利度胺的衍生物,具有增强的免疫调节作用。
泊马度胺: 另一种具有强效抗炎和抗癌特性的衍生物 .
独特性: 沙利度胺-O-酰胺-C3-COOH 的独特之处在于其专为 PROTAC 技术使用而设计。 它能够与芹菜素结合并促进靶向蛋白质降解,使其有别于其他类似化合物 .
属性
IUPAC Name |
4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVLFEVSXBBCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)




![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)

